molecular formula C12H11NO3 B8161307 Methyl 5-amino-2-(furan-2-yl)benzoate

Methyl 5-amino-2-(furan-2-yl)benzoate

Cat. No.: B8161307
M. Wt: 217.22 g/mol
InChI Key: IDJQDWCZQLQFEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-(furan-2-yl)benzoate typically involves the reaction of 5-amino-2-(furan-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-(furan-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-amino-2-(furan-2-yl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development for treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • Methyl 5-amino-2-(furan-2-yl)benzoate
  • Methyl 5-amino-2-(thiophen-2-yl)benzoate
  • Methyl 5-amino-2-(pyridin-2-yl)benzoate

Comparison: this compound is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene and pyridine analogs. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

methyl 5-amino-2-(furan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-12(14)10-7-8(13)4-5-9(10)11-3-2-6-16-11/h2-7H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJQDWCZQLQFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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